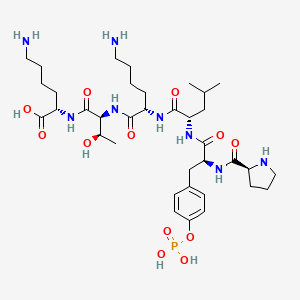
Stat3-IN-23
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stat3-IN-23 is a small molecule inhibitor specifically designed to target the signal transducer and activator of transcription 3 (STAT3) pathway. STAT3 is a transcription factor involved in various cellular processes, including cell growth, differentiation, and survival. It is often constitutively activated in many cancers, making it a significant target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Stat3-IN-23 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. One common synthetic route includes the use of dichloromethane as a solvent and N,N-Diisopropylethylamine (DIPEA) as a base . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for producing sufficient quantities for research and potential therapeutic use .
Analyse Chemischer Reaktionen
Types of Reactions
Stat3-IN-23 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
Stat3-IN-23 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the STAT3 pathway and its role in various chemical reactions.
Biology: Helps in understanding the biological processes regulated by STAT3, including cell proliferation and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating cancers with constitutive STAT3 activation.
Industry: Used in the development of new drugs targeting the STAT3 pathway
Wirkmechanismus
Stat3-IN-23 exerts its effects by inhibiting the phosphorylation of STAT3, thereby preventing its activation and subsequent translocation to the nucleus. This inhibition disrupts the transcription of genes involved in cell growth and survival, leading to reduced tumor proliferation and increased apoptosis . The molecular targets include the Janus-activated kinases (JAKs) that phosphorylate STAT3, and the pathways involved are primarily the JAK-STAT signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SI-109: Another STAT3 inhibitor with a different mechanism of action.
SD-36: A proteolysis-targeting chimera (PROTAC) molecule that degrades STAT3 protein.
KI16: A small molecule that inhibits STAT3 phosphorylation and transcriptional activity .
Uniqueness
Stat3-IN-23 is unique due to its high specificity and potency in inhibiting STAT3. Unlike other inhibitors, it has shown promising results in preclinical studies, making it a potential candidate for further development in cancer therapy .
Eigenschaften
Molekularformel |
C36H61N8O12P |
|---|---|
Molekulargewicht |
828.9 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-4-methyl-2-[[(2S)-3-(4-phosphonooxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H61N8O12P/c1-21(2)19-28(42-34(49)29(43-31(46)25-11-8-18-39-25)20-23-12-14-24(15-13-23)56-57(53,54)55)33(48)40-26(9-4-6-16-37)32(47)44-30(22(3)45)35(50)41-27(36(51)52)10-5-7-17-38/h12-15,21-22,25-30,39,45H,4-11,16-20,37-38H2,1-3H3,(H,40,48)(H,41,50)(H,42,49)(H,43,46)(H,44,47)(H,51,52)(H2,53,54,55)/t22-,25+,26+,27+,28+,29+,30+/m1/s1 |
InChI-Schlüssel |
JYBBBBGACUMKKU-CSJNAZMVSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)[C@@H]2CCCN2)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methylamino]-5-oxopentanoic acid;hydrochloride](/img/structure/B15137794.png)
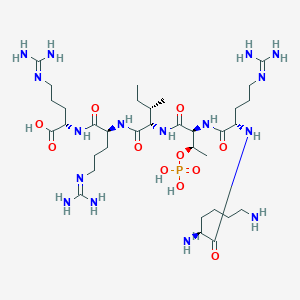

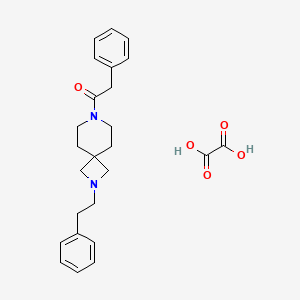
![[(2R,3S,4R,6R)-4-hydroxy-6-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16E)-10,12,17-trihydroxy-3-methoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]pentan-2-yl]-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-2-methyloxan-3-yl] carbamate](/img/structure/B15137818.png)
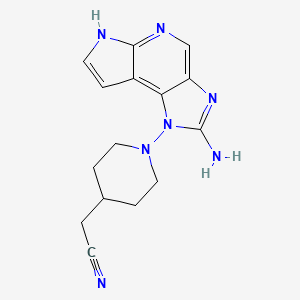
![4-[4-[6-[[(2R)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-2-phenylacetyl]amino]pyridin-3-yl]pyrazol-1-yl]-N-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide](/img/structure/B15137833.png)
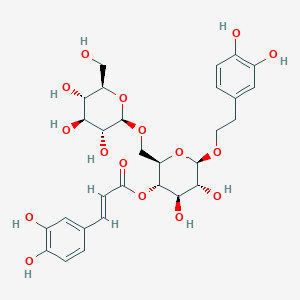

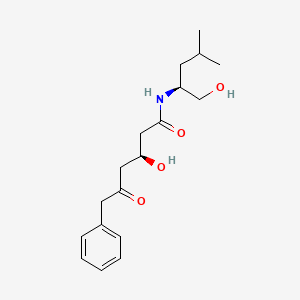
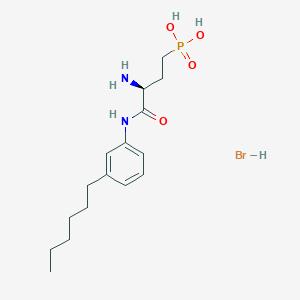
![2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B15137847.png)
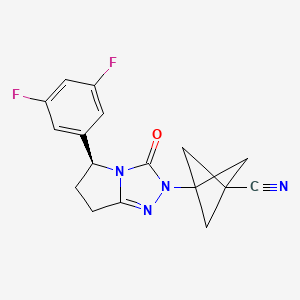
![(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid](/img/structure/B15137866.png)
